4-(Chlorodifluoromethoxy)benzoyl chloride, 95%
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Overview
Description
4-(Chlorodifluoromethoxy)benzoyl chloride, 95% (4-CFMBC-95) is an organochloride compound primarily used in scientific research. It is a colorless liquid with a boiling point of 114-115°C and a melting point of -14°C. 4-CFMBC-95 is a versatile compound, used in a variety of applications such as organic synthesis, pharmaceuticals, and biochemistry.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% involves the conversion of 4-hydroxybenzoic acid to the final product through a series of reactions.
Starting Materials
4-hydroxybenzoic acid, thionyl chloride, chlorodifluoromethane, phosphorus pentachloride, acetic anhydride, hydrochloric acid, sodium hydroxide, diethyl ether, wate
Reaction
Step 1: Conversion of 4-hydroxybenzoic acid to 4-hydroxybenzoyl chloride using thionyl chloride, Step 2: Reaction of chlorodifluoromethane with 4-hydroxybenzoyl chloride in the presence of phosphorus pentachloride to form 4-(Chlorodifluoromethoxy)benzoyl chloride, Step 3: Purification of the product by washing with water, followed by treatment with sodium hydroxide and extraction with diethyl ether, Step 4: Drying the organic layer with anhydrous sodium sulfate and evaporating the solvent to obtain the final product
Scientific Research Applications
4-(Chlorodifluoromethoxy)benzoyl chloride, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a useful starting material for the synthesis of a variety of compounds. It is also used in pharmaceutical research, as it has been used in the synthesis of a variety of drugs. Furthermore, 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% is used in biochemistry research, as it has been used in the synthesis of a variety of enzymes and other proteins.
Mechanism Of Action
The mechanism of action of 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% is not yet fully understood. It is believed that the compound acts as a Lewis acid catalyst, in which it facilitates the formation of a nucleophilic attack on the substrate molecule. This leads to the formation of a new bond between the two molecules, which is then stabilized by the Lewis acid-base interaction.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% are not yet fully understood. However, it is believed that the compound may have an effect on enzyme activity, as it has been used in the synthesis of a variety of enzymes and other proteins. Furthermore, 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% may have an effect on cellular metabolism, as it has been used in the synthesis of a variety of drugs.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% in laboratory experiments include its high purity, low cost, and versatility. Additionally, the compound can be stored at room temperature and has a relatively low toxicity.
The main limitation of using 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% in laboratory experiments is that it is flammable and should be handled with caution. Additionally, the compound should be stored in a cool, dry place and should be kept away from heat and light.
Future Directions
For 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% include further research into its biochemical and physiological effects, as well as its potential applications in organic synthesis, pharmaceuticals, and biochemistry. Additionally, further research into the mechanism of action of 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% could lead to the development of new and improved catalysts for organic synthesis reactions. Finally, further research into the safety and toxicity of 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% could lead to improved safety protocols for laboratory experiments.
properties
IUPAC Name |
4-[chloro(difluoro)methoxy]benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCRKFYWMGVEHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorodifluoromethoxy)benzoyl chloride |
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